![molecular formula C4H5Br B6596667 4-bromobuta-1,2-diene CAS No. 18668-68-3](/img/structure/B6596667.png)
4-bromobuta-1,2-diene
Overview
Description
4-Bromobuta-1,2-diene, also known as 4-bromo-1,2-butadiene, is a highly reactive organic compound with a wide range of uses in organic synthesis, medicine, and research. It is a colorless liquid at room temperature and has a pungent odor. 4-Bromobuta-1,2-diene can be synthesized from a variety of starting materials, including butadiene, bromine, and a base. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.
Scientific Research Applications
Synthesis Methods and Chemical Reactions
- A novel method for synthesizing α-bromoallenes using 1,4-dibromobuta-1,2-diene has been developed. These α-bromoallenes react with nucleophiles, leading to high yields of functionalized acetylenic derivatives (Mavrov, Voskanyan, & Kucherov, 1969).
- Intramolecular amination of bromoallenes (including 4-bromobuta-1,2-dienes) with sodium hydride in DMF forms 2,3-cis-2-ethynylaziridines with high selectivity. Computational analysis supports these findings and suggests that less polar solvents enhance cis selectivity (Ohno, Ando, Hamaguchi, Takeoka, & Tanaka, 2002).
Formation of Complexes and Cycloadditions
- The reaction of 2-bromobuta-1,3-diene with carbonylirons yields various tricarbonyldieneiron complexes, indicating the potential of bromobuta-dienes in forming diverse organometallic structures (Greene, Depuy, & Schroer, 1971).
- Tetrabutylphosphonium bromide catalyzes the dehydration of diols to dienes, including the conversion of 1,4-butanediol to butadiene, demonstrating the use of bromobuta-dienes in biobased production processes (Stalpaert, Cirujano, & Vos, 2017).
Fluorescence and Spectral Studies
- Diarylbutadienes, like 1-(para-cyanophenyl)-4-phenylbuta-1E,3E-diene, have been studied for their fluorescence properties in various media, indicating the potential application of bromobuta-dienes as fluorescence probes in biochemical studies (Singh & Kanvah, 2000).
Catalytic and Synthetic Applications
- Bromobuta-dienes can participate in gold-catalyzed rearrangements, leading to the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes. This highlights their utility in catalytic and synthetic organic chemistry (Wang, Lu, & Zhang, 2010).
properties
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h3H,1,4H2 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVSARGOSPIPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447105 | |
Record name | 1,2-Butadiene, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobuta-1,2-diene | |
CAS RN |
18668-68-3 | |
Record name | 1,2-Butadiene, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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